molecular formula C12H18O4 B1590033 3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione CAS No. 66478-66-8

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione

Cat. No. B1590033
CAS RN: 66478-66-8
M. Wt: 226.27 g/mol
InChI Key: GFBOYCVDBGFJFT-UHFFFAOYSA-N
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Description

The compound “3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione” is a cyclobutene dione derivative with tert-butoxy groups at the 3 and 4 positions . The tert-butoxy group is a common protecting group in organic chemistry, often used because of its stability and ease of removal .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as β-lactams, have been synthesized using various methods . For instance, chiral imines derived from erythro 2-methoxy-1,2-diphenylethylamine and aromatic aldehydes have been used to prepare β-lactams in good yield with high diastereoselectivity .


Molecular Structure Analysis

The molecular structure of this compound would likely feature a four-membered cyclobutene ring with two carbonyl groups (C=O) at the 1 and 2 positions and two tert-butoxy groups (C(CH3)3) at the 3 and 4 positions .

Scientific Research Applications

Synthesis of Hydantoins

Hydantoins are important heterocycles with diverse biological and pharmacological activities. They serve as key precursors in the chemical or enzymatic synthesis of significant non-natural α-amino acids and their conjugates with medical potential. The compound can be used in the Bucherer–Bergs reaction, which is a multicomponent synthesis method for hydantoins .

Proteoglycan Mimetics for Wound Healing

Proteoglycan mimetics are crucial for enhanced wound healing and tissue regeneration. The subject compound could be used to create pro-angiogenic scaffolds that support tissue regeneration while limiting systemic exposure to VEGF activity, which is vital for angiogenesis and vascular repair .

Mechanism of Action

The mechanism of action for this specific compound is not available from the current information .

Future Directions

The future directions for this compound could not be determined from the available information .

properties

IUPAC Name

3,4-bis[(2-methylpropan-2-yl)oxy]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBOYCVDBGFJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C(=O)C1=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521898
Record name 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Di(tert-butoxy)-3-cyclobutene-1,2-dione

CAS RN

66478-66-8
Record name 3,4-Di-tert-butoxycyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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